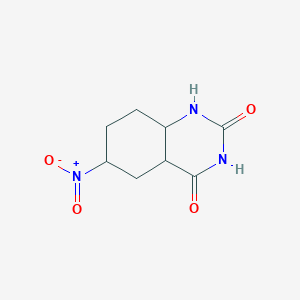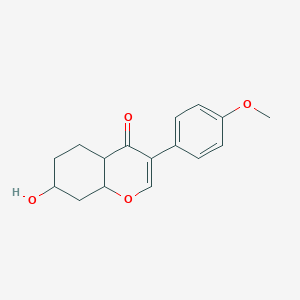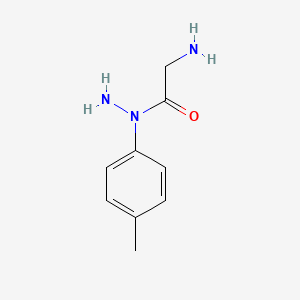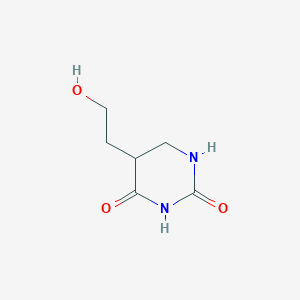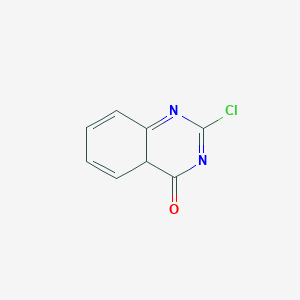
2-chloro-4aH-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4aH-quinazolin-4-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4aH-quinazolin-4-one typically involves the reaction of anthranilic acid with an appropriate chloro-substituted reagent. One common method includes the cyclization of 2-chlorobenzamide with formamide under acidic conditions . Another approach involves the use of o-aminobenzamide and chloroform in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-4aH-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert it to dihydroquinazolinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which can exhibit enhanced biological activities .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promise as an antimicrobial agent against various bacterial and fungal strains.
Mecanismo De Acción
The mechanism of action of 2-chloro-4aH-quinazolin-4-one involves its interaction with specific molecular targets. For example, it can inhibit enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth . Additionally, it can disrupt bacterial cell wall synthesis, making it effective against certain bacterial infections .
Comparación Con Compuestos Similares
Similar Compounds
2-chloroquinazoline: Similar in structure but lacks the ketone group at the 4-position.
4-chloroquinazolin-2-one: Similar but with the chloro group at a different position.
2,4-dichloroquinazoline: Contains two chloro groups, leading to different reactivity and biological activity.
Uniqueness
2-chloro-4aH-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H5ClN2O |
|---|---|
Peso molecular |
180.59 g/mol |
Nombre IUPAC |
2-chloro-4aH-quinazolin-4-one |
InChI |
InChI=1S/C8H5ClN2O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-5H |
Clave InChI |
SRRNWJBJNYJMEF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2C(=NC(=NC2=O)Cl)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


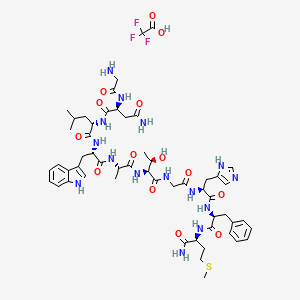
![2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(4,4,5,5,6,6,7,7,8,8,8-undecadeuterio-2-methyloctan-2-yl)phenol](/img/structure/B12358847.png)
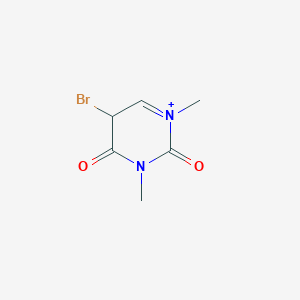
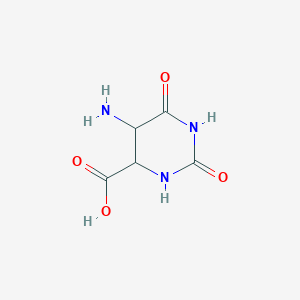
![3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazolidin-5-one](/img/structure/B12358852.png)
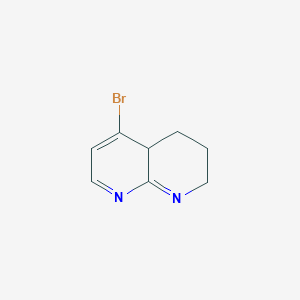
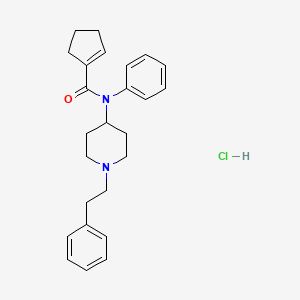
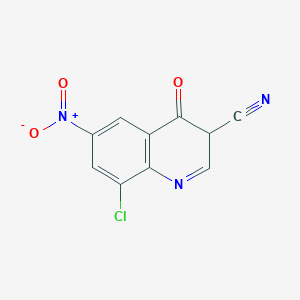
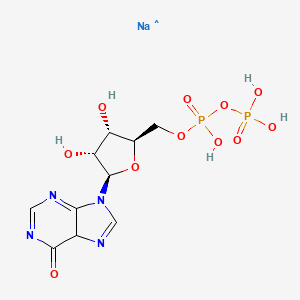
![4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazol-5-yl]benzoic acid](/img/structure/B12358890.png)
